molecular formula C44H36N2O2 B4898088 N,N'-4,4'-biphenyldiylbis(2,2-diphenylcyclopropanecarboxamide)

N,N'-4,4'-biphenyldiylbis(2,2-diphenylcyclopropanecarboxamide)

Cat. No. B4898088
M. Wt: 624.8 g/mol
InChI Key: WANHEWBMSVIWFY-UHFFFAOYSA-N
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Description

N,N'-4,4'-biphenyldiylbis(2,2-diphenylcyclopropanecarboxamide), commonly known as BDP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BDP belongs to the family of cyclopropane-containing compounds, which have been shown to exhibit various biological activities.

Mechanism of Action

The mechanism of action of BDP is not fully understood, but it is believed to involve the interaction with various biological targets, such as enzymes and receptors. BDP has been shown to inhibit the activity of certain enzymes, such as proteases and kinases, which are involved in various cellular processes. BDP has also been shown to interact with certain receptors, such as G protein-coupled receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
BDP has been shown to exhibit various biochemical and physiological effects, depending on the target and concentration. The compound has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. BDP has also been shown to modulate the activity of certain enzymes and receptors, which can affect various physiological processes, such as inflammation, cell proliferation, and neurotransmission.

Advantages and Limitations for Lab Experiments

One of the advantages of using BDP in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various biological processes. BDP is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, one of the limitations of using BDP is its potential toxicity at high concentrations, which can affect the interpretation of the results. Therefore, careful dose-response studies are necessary to determine the optimal concentration of BDP for each experiment.

Future Directions

There are several future directions for the research on BDP. One direction is to investigate the structure-activity relationship of BDP and its analogs, which can provide insights into the mechanism of action and identify more potent compounds. Another direction is to explore the potential applications of BDP in drug discovery, such as screening for new drug targets and developing new therapeutic agents. Additionally, the use of BDP as a fluorescent probe for imaging biological systems can be further optimized by developing new imaging techniques and probes.

Synthesis Methods

The synthesis of BDP involves the reaction between 4,4'-diaminobiphenyl and 2,2-diphenylcyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography. The yield of BDP can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

BDP has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit a broad range of biological activities, such as anticancer, antiviral, and antimicrobial activities. BDP has also been investigated for its potential as a fluorescent probe for imaging biological systems.

properties

IUPAC Name

N-[4-[4-[(2,2-diphenylcyclopropanecarbonyl)amino]phenyl]phenyl]-2,2-diphenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H36N2O2/c47-41(39-29-43(39,33-13-5-1-6-14-33)34-15-7-2-8-16-34)45-37-25-21-31(22-26-37)32-23-27-38(28-24-32)46-42(48)40-30-44(40,35-17-9-3-10-18-35)36-19-11-4-12-20-36/h1-28,39-40H,29-30H2,(H,45,47)(H,46,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANHEWBMSVIWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C5=CC=C(C=C5)NC(=O)C6CC6(C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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